molecular formula C10H13NS B2965530 3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine CAS No. 19158-92-0

3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine

Cat. No.: B2965530
CAS No.: 19158-92-0
M. Wt: 179.28
InChI Key: AHKCFHQFPBRVLQ-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzothiopyran is a chemical compound with the molecular formula C9H10S . It has a molecular weight of 150.241 . Other names for this compound include Isothiochroman and Thioisochroman .


Molecular Structure Analysis

The structure of 3,4-dihydro-1H-2-benzothiopyran is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Anticancer Activity and Synthesis of Derivatives

A major metabolite of a derivative of 3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine, specifically N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea [NSC 726189], has shown strong anticancer activity across several assays and cell lines, potentially targeting kidney cancer. This compound's heterocycle hasn't exhibited significant toxicity in animal studies, suggesting the metabolite might be the active agent. Novel synthesis methods for this primary metabolite and a prodrug have been developed, indicating a route towards clinical trials for cancer treatment (Nammalwar et al., 2010).

Organic Synthesis and Pharmacological Significance

Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, derivable from benzothiazines like this compound, have significant biological and pharmacological importance. These compounds, accessible through intramolecular addition reactions, serve as templates for synthesizing a series of enantiomerically pure compounds under mild conditions, highlighting their potential in drug design and organic synthesis (Harmata & Hong, 2007).

Synthesis of Thiopyran Analogues

The dopamine D3 receptor-selective agonist, featuring a thiopyran analogue of benzopyranoxazine, has been investigated for its pharmacological properties. Though not directly this compound, this research into thiopyran analogues underscores the broader utility of benzothiopyran derivatives in developing targeted receptor agonists, potentially offering insights into the neurological applications of such compounds (van Vliet et al., 2000).

Application in Multicomponent Reactions

Multicomponent reactions involving 1-benzothiopyran-4-ones, a class to which this compound belongs, have been explored under controlled microwave irradiation to synthesize novel poly-heterocyclic ring systems. These compounds exhibit promising antitumor activity against colon cancer cell lines, demonstrating the potential of benzothiopyran derivatives in medicinal chemistry and drug development (Abbas et al., 2014).

Electrophilic Cyclization for Functionalized Derivatives

A direct and efficient route to substituted and functionalized 1H-2-benzothiopyrans, through electrophilic cyclization of bis(arylmethylthio)acetylenes, highlights the synthetic versatility of benzothiopyran derivatives. This methodology opens up new avenues for the creation of pharmaceutically active compounds or synthons for more complex sulfur heterocycles, further underlining the importance of this compound and its derivatives in pharmaceutical research (Klein et al., 1998).

Properties

IUPAC Name

3,4-dihydro-1H-isothiochromen-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKCFHQFPBRVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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